

# A Comparative Analysis of GSK3739936 and Dolutegravir in HIV-1 Treatment

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Compound of Interest		
Compound Name:	GSK3739936	
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For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the preclinical allosteric HIV-1 integrase inhibitor (ALLINI), **GSK3739936**, and the clinically approved integrase strand transfer inhibitor (INSTI), dolutegravir. While both compounds target the HIV-1 integrase enzyme, they do so through distinct mechanisms, leading to different developmental and clinical profiles. Dolutegravir is a cornerstone of current antiretroviral therapy, whereas the development of **GSK3739936** was terminated during preclinical stages due to adverse toxicological findings.

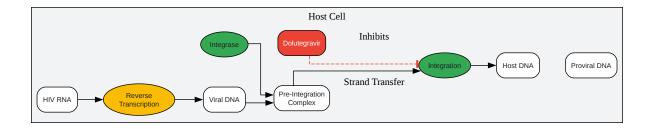
## **Mechanism of Action: A Tale of Two Inhibitors**

Dolutegravir and **GSK3739936** represent two different classes of integrase inhibitors, each with a unique approach to disrupting the HIV-1 replication cycle.

Dolutegravir: An Integrase Strand Transfer Inhibitor (INSTI)

Dolutegravir functions by binding to the active site of the HIV-1 integrase enzyme.[1][2][3] This action specifically blocks the strand transfer step of retroviral DNA integration into the host cell's genome, a crucial stage in the HIV replication cycle.[1][2][3] By preventing the integration of viral DNA, dolutegravir effectively halts viral replication.[2]



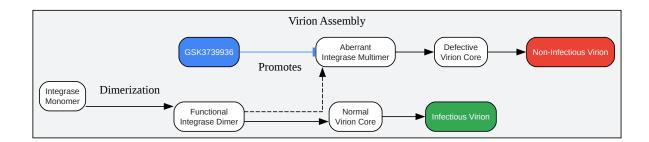


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Figure 1: Mechanism of Action of Dolutegravir.

GSK3739936: An Allosteric Integrase Inhibitor (ALLINI)

**GSK3739936** employs a novel mechanism of action by binding to an allosteric site on the HIV-1 integrase enzyme, at the interface of two integrase monomers.[4][5] This binding event promotes aberrant integrase multimerization, leading to the production of replication-deficient viral particles.[5][6] Unlike INSTIs, ALLINIS do not directly compete with the viral DNA for the active site.



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Figure 2: Mechanism of Action of GSK3739936.



## Preclinical Profile of GSK3739936

**GSK3739936** demonstrated promising in vitro potency and a favorable pharmacokinetic profile in preclinical species. However, its development was halted due to adverse findings in rat toxicology studies.

Parameter	GSK3739936	
Mechanism of Action	Allosteric HIV-1 Integrase Inhibitor (ALLINI)	
In Vitro Potency	Showed excellent potency against various 124/125 polymorphs of HIV-1 integrase.[4][5]	
Pharmacokinetics	Exhibited a good pharmacokinetic profile in preclinical species, suggesting the potential for a low predicted human efficacious dose.[5]	
Toxicology	Findings in rat toxicology studies, specifically lipid vacuolation in the liver and kidneys at a dose of 500 mg/kg/day, precluded further development.[7]	

Experimental Protocol: In Vivo Rat Toxicology Study While specific details of the protocol are proprietary, a general methodology for such a study would involve:

- Animal Model: Sprague-Dawley rats.
- Dosing: Oral administration of GSK3739936 at varying dose levels (e.g., 50, 150, and 500 mg/kg/day) for a specified duration (e.g., 14 or 28 days).
- Parameters Monitored: Clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis.
- Endpoint: At the end of the study, a full necropsy is performed, and tissues (including liver and kidneys) are collected for histopathological examination to identify any microscopic changes, such as the observed lipid vacuolation.

## **Clinical Efficacy of Dolutegravir**



Dolutegravir has demonstrated robust and sustained efficacy in numerous clinical trials involving both treatment-naïve and treatment-experienced adults with HIV-1 infection.

Table 1: Efficacy of Dolutegravir in Treatment-Naïve Adults with HIV-1

Trial	Treatment Arms	Week 48 Virologic Suppression (HIV-1 RNA <50 copies/mL)	Week 96 Virologic Suppression (HIV-1 RNA <50 copies/mL)
SINGLE	Dolutegravir + Abacavir/Lamivudine	88%	80%
Efavirenz/Tenofovir/E mtricitabine	81%	72%	
SPRING-2	Dolutegravir 50 mg once daily + 2 NRTIs	88%	81%
Raltegravir 400 mg twice daily + 2 NRTIs	85%	76%	
FLAMINGO	Dolutegravir 50 mg once daily + 2 NRTIs	90%	80%
Darunavir/Ritonavir 800/100 mg once daily + 2 NRTIs	83%	68%	

Table 2: Efficacy of Dolutegravir in Treatment-Experienced (Integrase-Naïve) Adults with HIV-1

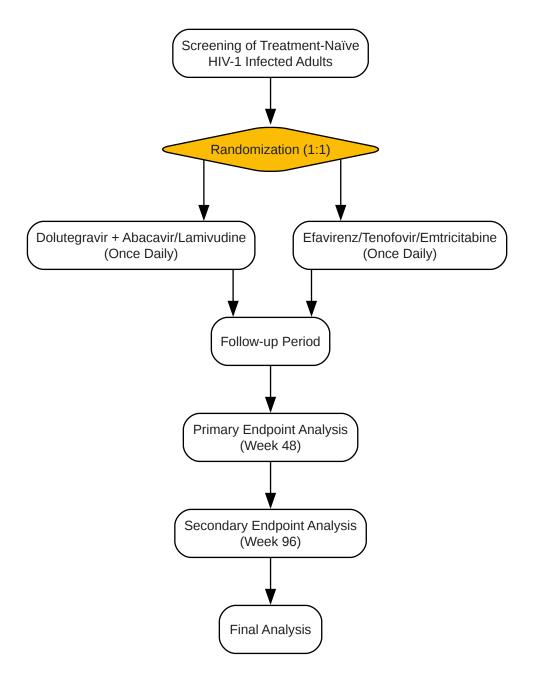
Trial	Treatment Arms	Week 48 Virologic Suppression (HIV-1 RNA <50 copies/mL)
SAILING	Dolutegravir 50 mg once daily + Optimized Background Regimen (OBR)	71%
Raltegravir 400 mg twice daily + OBR	64%	



Experimental Protocol: SINGLE Study (Illustrative Example)

- Study Design: A Phase III, randomized, double-blind, active-controlled, non-inferiority trial.
- Participants: 833 treatment-naïve adults with HIV-1 infection.
- Randomization: Participants were randomized 1:1 to receive either a fixed-dose combination
  of dolutegravir (50 mg), abacavir (600 mg), and lamivudine (300 mg) once daily, or a fixeddose combination of efavirenz (600 mg), tenofovir disoproxil fumarate (300 mg), and
  emtricitabine (200 mg) once daily.
- Primary Endpoint: The proportion of participants with a plasma HIV-1 RNA level of less than 50 copies per milliliter at week 48.
- Secondary Endpoints: Included the change from baseline in CD4+ T-cell count, the development of virologic resistance, and safety and tolerability.





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Figure 3: Simplified Workflow of the SINGLE Clinical Trial.

# **Comparative Summary**



Feature	GSK3739936	Dolutegravir
Drug Class	Allosteric Integrase Inhibitor (ALLINI)	Integrase Strand Transfer Inhibitor (INSTI)
Mechanism	Promotes aberrant integrase multimerization	Blocks the strand transfer step of integration
Development Stage	Preclinical (terminated)	Clinically Approved and Widely Used
Efficacy Data	In vitro and preclinical animal models	Extensive Phase II/III clinical trial data in humans
Safety Profile	Adverse toxicological findings in rats (lipid vacuolation)	Generally well-tolerated with a favorable safety profile in humans.[8]
Resistance	Retains activity against viruses with mutations conferring resistance to INSTIs	High barrier to resistance

## Conclusion

**GSK3739936** and dolutegravir, while both targeting HIV-1 integrase, exemplify the divergence between a promising preclinical candidate and a successful clinical therapeutic. **GSK3739936**'s novel allosteric mechanism of action presented a potential new avenue for antiretroviral therapy, particularly for viruses resistant to existing drug classes. However, insurmountable preclinical safety concerns halted its development.

In contrast, dolutegravir has established itself as a highly effective and generally safe core component of HIV-1 treatment regimens. Its potent antiviral activity, high barrier to resistance, and convenient once-daily dosing have made it a preferred agent in clinical practice. The journey of these two molecules underscores the rigorous and often unpredictable path of drug development, where promising in vitro activity must be matched by a clean safety profile to translate into clinical benefit.



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